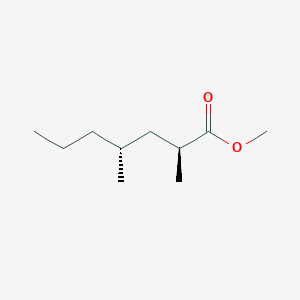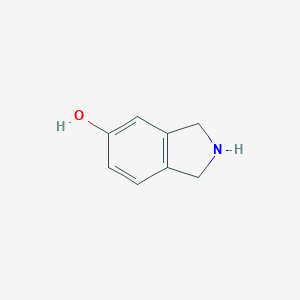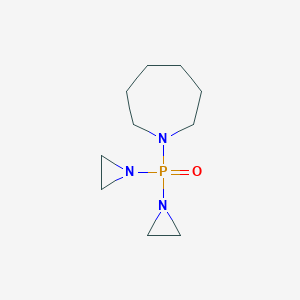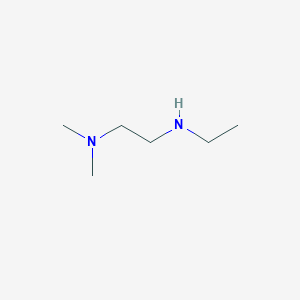
Methyl (2S,4R)-2,4-dimethylheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S,4R)-2,4-dimethylheptanoate is a chemical compound that is commonly used in scientific research. It is a chiral molecule with two stereocenters, making it an important building block for the synthesis of other compounds. In
Wirkmechanismus
The mechanism of action of Methyl (Methyl (2S,4R)-2,4-dimethylheptanoate)-2,4-dimethylheptanoate is not well understood. However, it is believed to act as a chiral auxiliary, helping to control the stereochemistry of the reaction.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of Methyl (Methyl (2S,4R)-2,4-dimethylheptanoate)-2,4-dimethylheptanoate. However, it is generally considered to be a safe and non-toxic compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl (Methyl (2S,4R)-2,4-dimethylheptanoate)-2,4-dimethylheptanoate in lab experiments is its high enantioselectivity. It is also a relatively inexpensive and easy to synthesize compound. However, one limitation is that it is not very reactive, which can make it difficult to use in certain reactions.
Zukünftige Richtungen
There are several future directions for research on Methyl (Methyl (2S,4R)-2,4-dimethylheptanoate)-2,4-dimethylheptanoate. One area of interest is the development of new synthetic methods for its preparation. Another area of interest is the use of Methyl (Methyl (2S,4R)-2,4-dimethylheptanoate)-2,4-dimethylheptanoate in the synthesis of new pharmaceuticals and natural products. Additionally, more research is needed to understand the mechanism of action of this compound and its potential applications in other areas of science.
Synthesemethoden
Methyl (Methyl (2S,4R)-2,4-dimethylheptanoate)-2,4-dimethylheptanoate can be synthesized using a variety of methods, including the Corey-Bakshi-Shibata (CBS) reduction and the Sharpless epoxidation. The CBS reduction involves the reduction of a ketone with a chiral catalyst, while the Sharpless epoxidation involves the oxidation of an alkene with a chiral catalyst. Both methods produce high yields of the desired product with excellent enantioselectivity.
Wissenschaftliche Forschungsanwendungen
Methyl (Methyl (2S,4R)-2,4-dimethylheptanoate)-2,4-dimethylheptanoate is commonly used in scientific research as a building block for the synthesis of other compounds. It is also used as a chiral auxiliary in asymmetric synthesis, where it helps to control the stereochemistry of the reaction. Additionally, it has been used in the synthesis of natural products and pharmaceuticals.
Eigenschaften
CAS-Nummer |
18450-78-7 |
|---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
methyl (2S,4R)-2,4-dimethylheptanoate |
InChI |
InChI=1S/C10H20O2/c1-5-6-8(2)7-9(3)10(11)12-4/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1 |
InChI-Schlüssel |
RDGCVYZEFBLREA-BDAKNGLRSA-N |
Isomerische SMILES |
CCC[C@@H](C)C[C@H](C)C(=O)OC |
SMILES |
CCCC(C)CC(C)C(=O)OC |
Kanonische SMILES |
CCCC(C)CC(C)C(=O)OC |
Synonyme |
[2S,4R,(+)]-2,4-Dimethylheptanoic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,1,2,3,4,4-Hexamethylcyclopenta[a]indene](/img/structure/B105859.png)

![N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]methanesulfonamide](/img/structure/B105874.png)






![Aniline, N-[2-(trimethylsiloxy)ethyl]-](/img/structure/B105888.png)